
2-Methoxy-n-(2-(phenylthio)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide typically involves the reaction of 2-nitro-5-thiophenylaniline with methyl methoxyacetate . The reaction conditions often include the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-n-(2-(phenylthio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
2-Methoxy-n-(2-(phenylthio)ethyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-n-(2-(phenylthio)ethyl)acetamide involves its role as a ligand in catalytic reactions. It interacts with metal centers, such as palladium, to facilitate the activation of C-H bonds . This interaction is crucial for the formation of new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Methoxy-phenyl)-ethyl)-acetamide: This compound has a similar structure but lacks the phenylthio group.
N-(2-(Phenylthio)ethyl)acetamide: This compound is similar but does not have the methoxy group.
Uniqueness
2-Methoxy-n-(2-(phenylthio)ethyl)acetamide is unique due to the presence of both the methoxy and phenylthio groups, which enhance its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-methoxy-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C11H15NO2S/c1-14-9-11(13)12-7-8-15-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChI Key |
ZXVIIUHIKRIKGH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


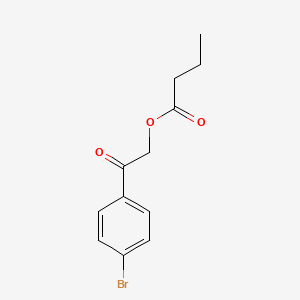
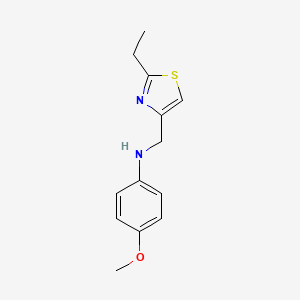
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
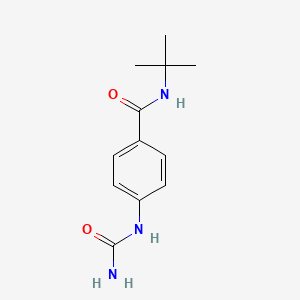
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
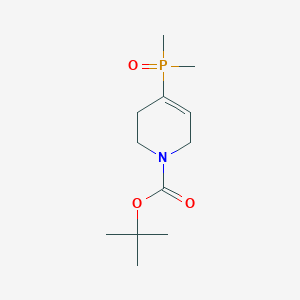
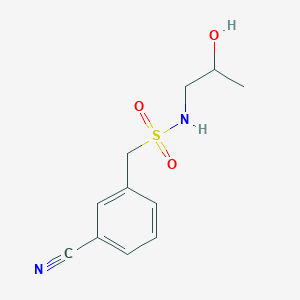
![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
![2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid](/img/structure/B14913443.png)
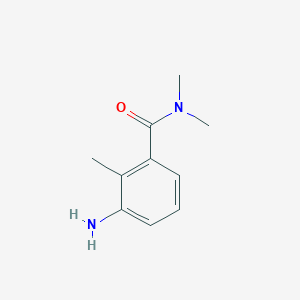
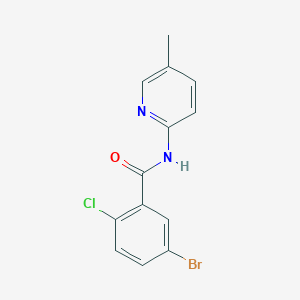
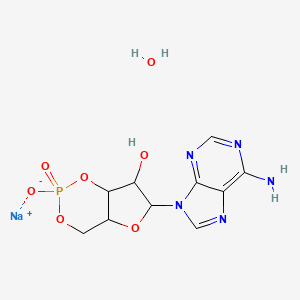
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)
